molecular formula C14H20BrNO3 B2396828 tert-Butyl N-[1-(3-bromophenoxy)propan-2-yl]carbamate CAS No. 2237234-99-8

tert-Butyl N-[1-(3-bromophenoxy)propan-2-yl]carbamate

Cat. No.: B2396828
CAS No.: 2237234-99-8
M. Wt: 330.222
InChI Key: VAMHQRJQNBLPAZ-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(3-bromophenoxy)propan-2-yl]carbamate: is an organic compound with the molecular formula C14H20BrNO3. It is a white solid that is soluble in organic solvents such as dimethylformamide. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[1-(3-bromophenoxy)propan-2-yl]carbamate typically involves the reaction of a suitable amine with a carbonate or isocyanate. For example, the reaction between tert-butyl carbamate and 3-bromophenoxypropan-2-ylamine under appropriate conditions can yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl N-[1-(3-bromophenoxy)propan-2-yl]carbamate can undergo nucleophilic substitution reactions due to the presence of the bromine atom.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. Reaction conditions typically involve solvents like dimethylformamide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amine derivative, while oxidation can produce corresponding oxides or ketones.

Scientific Research Applications

Chemistry: tert-Butyl N-[1-(3-bromophenoxy)propan-2-yl]carbamate is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.

Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and protein modifications. It may also serve as a building block for the synthesis of pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-[1-(3-bromophenoxy)propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carbamate group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    tert-Butyl N-(3-hydroxypropyl)carbamate: Similar in structure but with a hydroxyl group instead of a bromine atom.

    tert-Butyl N-(3-chlorophenoxy)propan-2-ylcarbamate: Similar but with a chlorine atom instead of a bromine atom.

Uniqueness: tert-Butyl N-[1-(3-bromophenoxy)propan-2-yl]carbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic and research applications where bromine’s reactivity is advantageous.

Properties

IUPAC Name

tert-butyl N-[1-(3-bromophenoxy)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO3/c1-10(16-13(17)19-14(2,3)4)9-18-12-7-5-6-11(15)8-12/h5-8,10H,9H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMHQRJQNBLPAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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